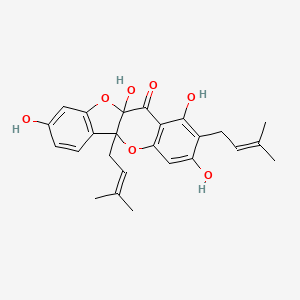
3-(2-Methoxyphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 3-(2-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Morpholine: A parent compound with a similar structure but without the methoxyphenyl group.
2-Methoxyphenylamine: A precursor in the synthesis of 3-(2-Methoxyphenyl)morpholine.
Piperidine: Another heterocyclic compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both the methoxyphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3 |
InChIキー |
YRWHPTGNKPPZDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
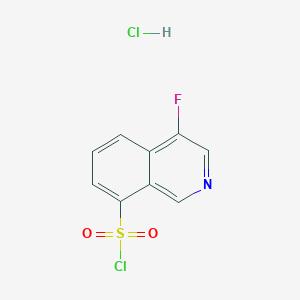


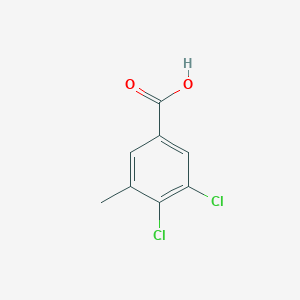

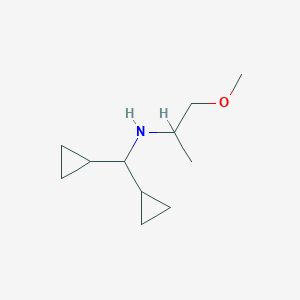
![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
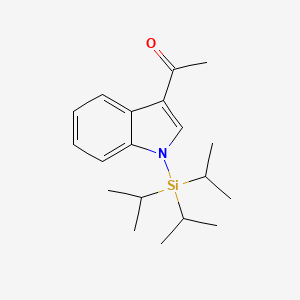
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)
